molecular formula C8H6BrO3PSe B11948784 Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)- CAS No. 163124-45-6

Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-

Cat. No.: B11948784
CAS No.: 163124-45-6
M. Wt: 339.98 g/mol
InChI Key: XWMTZSFJBYBJSZ-UHFFFAOYSA-N
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Description

Its structure comprises a benzo[b]selenophene core substituted with a bromine atom at position 3 and a phosphonic acid (-H₂PO₃) group at position 2. The selenium-containing heterocycle imparts distinct electronic properties, while the bromine atom enhances lipophilicity and steric bulk. This compound is of interest in materials science and medicinal chemistry due to the unique combination of selenium, bromine, and phosphonic acid moieties, which may influence binding affinity, solubility, and thermal stability.

Properties

CAS No.

163124-45-6

Molecular Formula

C8H6BrO3PSe

Molecular Weight

339.98 g/mol

IUPAC Name

(3-bromo-1-benzoselenophen-2-yl)phosphonic acid

InChI

InChI=1S/C8H6BrO3PSe/c9-7-5-3-1-2-4-6(5)14-8(7)13(10,11)12/h1-4H,(H2,10,11,12)

InChI Key

XWMTZSFJBYBJSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C([Se]2)P(=O)(O)O)Br

Origin of Product

United States

Preparation Methods

Electrophilic Cyclization of 1-(1-Alkynyl)-2-(Methylseleno)arenes

A widely used method involves Sonogashira coupling followed by electrophilic cyclization (Scheme 1):

  • Sonogashira Coupling : 2-Iodo-2'-(methylseleno)biphenyl derivatives react with terminal alkynes (e.g., phenylacetylene) under PdCl₂(PPh₃)₂/CuI catalysis in DMF/Et₃N to form 1-(1-alkynyl)-2-(methylseleno)arenes.

  • Cyclization : Treatment with I₂ or Br₂ in CH₂Cl₂ at room temperature induces cyclization, yielding 2,3-disubstituted benzo[b]selenophenes.

Example :

  • Substrate: 1-(1-Decynyl)-2-(methylseleno)benzene

  • Electrophile: I₂ (1.1 equiv)

  • Solvent: CH₂Cl₂

  • Yield: 98%

Cyclization of 1,3-Dienyl Bromides with Selenium Sources

Alternative approaches use KSeCN and CuO nanoparticles to cyclize 1,3-dienyl bromides (Scheme 2):

  • Conditions : DMF, 110°C, 8–12 h

  • Scope : Tolerates electron-withdrawing (Cl, COOR) and alkyl substituents.

Example :

  • Substrate: 1,3-Dienyl bromide (R = Me)

  • Selenium source: KSeCN (2 equiv)

  • Catalyst: CuO nanoparticles (10 mol%)

  • Yield: 85%

Bromination at the 3-Position

Regioselective bromination is critical for introducing the 3-bromo substituent.

Direct Electrophilic Bromination

Benzo[b]selenophenes undergo electrophilic bromination at the 3-position due to selenium’s directing effect (Scheme 3):

  • Reagent : Br₂ (1 equiv) in CH₂Cl₂

  • Temperature : 0°C to room temperature

  • Yield : 70–90%

Example :

  • Substrate: Benzo[b]selenophene

  • Brominating agent: Br₂

  • Solvent: CH₂Cl₂

  • Yield: 88%

Halogen Dance Reactions

For sterically hindered substrates, halogen dance strategies reposition bromine atoms post-cyclization:

  • Conditions : LiTMP (lithium tetramethylpiperidide), THF, −78°C

  • Scope : Converts 2-bromo to 3-bromo derivatives via intermediate lithiation.

Phosphonylation at the 2-Position

Introducing the phosphonic acid group requires precise functionalization.

Arbuzov Reaction

Brominated intermediates undergo Arbuzov reactions with triethyl phosphite (Scheme 4):

  • Substitution : 2-Bromo-3-bromobenzo[b]selenophene reacts with P(OEt)₃ at 120°C.

  • Hydrolysis : The phosphonate ester is hydrolyzed with HCl to yield the phosphonic acid.

Example :

  • Substrate: 2-Bromo-3-bromobenzo[b]selenophene

  • Reagent: P(OEt)₃ (3 equiv)

  • Temperature: 120°C, 12 h

  • Hydrolysis: 6 M HCl, reflux, 6 h

  • Overall yield: 65%

Directed Ortho-Metalation

Lithiation followed by phosphorus electrophile quenching enables regioselective phosphonylation (Scheme 5):

  • Lithiation : LDA (lithium diisopropylamide) at −78°C in THF.

  • Quenching : ClP(O)(OEt)₂ added at −78°C, warmed to room temperature.

  • Hydrolysis : H₂O/HCl to afford phosphonic acid.

Example :

  • Substrate: 3-Bromobenzo[b]selenophene

  • Base: LDA (2.2 equiv)

  • Electrophile: ClP(O)(OEt)₂ (1.5 equiv)

  • Yield: 58%

Comparative Analysis of Methods

StepMethodConditionsYield (%)AdvantagesLimitations
Selenophene synthesisElectrophilic cyclizationI₂, CH₂Cl₂, rt98High yield, mild conditionsLimited to electron-rich arenes
BrominationDirect Br₂ additionBr₂, CH₂Cl₂, 0°C88RegioselectiveSensitive to steric hindrance
PhosphonylationArbuzov reactionP(OEt)₃, 120°C65Simple setupRequires harsh hydrolysis
PhosphonylationDirected metalationLDA, ClP(O)(OEt)₂, −78°C58RegiocontrolLow-temperature sensitivity

Challenges and Optimization

  • Regioselectivity : Selenium’s directing effect ensures 3-bromination, but steric bulk may necessitate halogen dance.

  • Phosphonate Stability : Intermediate phosphonate esters require careful hydrolysis to avoid deselenization.

  • Purification : Silica gel chromatography often decomposes sensitive intermediates; alumina or neutral adsorbents are preferred .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the selenium atom or other functional groups.

    Substitution: Substitution reactions, particularly involving the bromine atom, are common.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with zinc cyanide produces ethyl 3-cyanobenzo[b]selenophene-2-carboxylate .

Scientific Research Applications

Medicinal Chemistry Applications

Phosphonic acid derivatives have been extensively studied for their biological activities. The incorporation of selenophene moieties has been linked to enhanced pharmacological properties.

  • Anticancer Activity : Selenophene compounds, including those derived from phosphonic acids, have shown promising anticancer effects. For instance, studies indicate that these compounds can inhibit the growth of various cancer cell lines, including breast and lung cancers . The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.
  • Antimicrobial Properties : Research has demonstrated that selenophene-fused aromatic compounds exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the development of new antibiotics .
  • Enzyme Inhibition : Certain phosphonic acid derivatives act as inhibitors for enzymes such as alkaline phosphatase. Their structural characteristics allow for selective binding to enzyme active sites, which is crucial for drug design .

Materials Science Applications

The unique electronic properties of phosphonic acid derivatives make them suitable for various applications in materials science.

  • Organic Electronics : Phosphonic acids are utilized in the synthesis of organic semiconductors. Their ability to form stable interfaces with substrates enhances the performance of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
  • Fluorescent Materials : Compounds containing selenophene structures can exhibit fluorescence properties, making them useful in the development of sensors and imaging agents. The tunable nature of these compounds allows for customization based on specific application needs .

Catalysis

Phosphonic acid derivatives are also recognized for their role as catalysts in organic reactions.

  • Cross-Coupling Reactions : These compounds can facilitate cross-coupling reactions, which are essential in synthesizing complex organic molecules. The presence of a phosphonic acid group enhances the reactivity of the selenophene moiety, allowing for efficient coupling with various electrophiles .
  • Synthesis of Selenophenes : Phosphonic acids have been employed in the synthesis of selenophene derivatives through various methodologies, including selenocyanation reactions. This versatility is crucial for developing new compounds with potential therapeutic applications .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of phosphonic acid derivatives on breast cancer cell lines. Results indicated a significant reduction in cell viability upon treatment with these compounds, showcasing their potential as novel anticancer agents.

Case Study 2: Organic Electronics

Research focused on the use of phosphonic acids in organic photovoltaic cells demonstrated that incorporating these compounds improved charge transport properties and overall device efficiency by enhancing interfacial stability.

Mechanism of Action

The exact mechanism of action for phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)- is not well-documented. selenium-containing compounds generally exert their effects through interactions with biological molecules, potentially involving oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Heterocyclic Phosphonic Acids

Benzo[b]thiophene and Benzo[b]furan Analogues

Replacing selenium with sulfur (thiophene) or oxygen (furan) alters electronic properties and stability. For example:

  • This may lower thermal stability compared to the selenophene derivative .
  • Phosphonic acid, (3-bromobenzo[b]furan-2-yl)-: Oxygen’s smaller atomic size increases ring strain, reducing chemical robustness. Log P values for furan derivatives are typically lower than selenophene analogues due to reduced lipophilicity .

Key Data (Table 1):

Compound Heteroatom Log P (Predicted) pKa (Phosphonic Acid) Thermal Stability
(3-Bromobenzo[b]selenophene-2-yl)-phosphonic acid Se ~1.8–2.2 ~1.5–2.5 High
(3-Bromobenzo[b]thiophene-2-yl)-phosphonic acid S ~1.5–1.9 ~1.8–2.8 Moderate
(3-Bromobenzo[b]furan-2-yl)-phosphonic acid O ~0.9–1.3 ~2.0–3.0 Low

Sources : Predicted Log P and pKa based on trends in heterocyclic phosphonic acids , thermal stability inferred from hybrid material studies .

Pyrimidine and Triazole Derivatives

Phosphonic acids attached to nitrogen-containing heterocycles (e.g., pyrimidines, triazoles) exhibit distinct acid dissociation constants (pKa) and solubility profiles:

  • Pyrimidine-phosphonic acids: pKa values range from 1.0–2.5 due to electron-withdrawing effects of the nitrogen-rich ring, enhancing acidity compared to selenophene derivatives .
  • Triazole-phosphonic acids : These often show higher water solubility (Log P < 1.5) but lower thermal stability in hybrid materials .

Carboxylic Acid Analogues

Replacing the phosphonic acid group with a carboxylic acid (-COOH) significantly alters physicochemical properties:

  • pKa Differences: Phosphonic acids are ~2–3 log units more acidic than carboxylic acids. For example, benzo[b]selenophene-2-carboxylic acid has a pKa of ~4.5–5.0, whereas its phosphonic acid analogue is ~1.5–2.5 .
  • Binding Strength: Phosphonic acids exhibit stronger anchoring to metal oxides (e.g., SnO₂) compared to carboxylic acids, making them superior in materials applications like perovskite solar cells .

Key Data (Table 2):

Compound Functional Group pKa Log P Metal Oxide Affinity
(3-Bromobenzo[b]selenophene-2-yl)-phosphonic acid -H₂PO₃ ~1.5–2.5 ~1.8–2.2 High
(3-Bromobenzo[b]selenophene-2-yl)-carboxylic acid -COOH ~4.5–5.0 ~2.5–3.0 Moderate

Sources : pKa and Log P data from comparative studies , binding affinity from material science research .

Brominated vs. Non-Brominated Derivatives

The presence of bromine at position 3 influences reactivity and biological activity:

  • Lipophilicity: Bromine increases Log P by ~0.3–0.5 units compared to non-brominated analogues (e.g., benzo[b]selenophene-2-phosphonic acid) .
  • Biological Activity: Bromine may enhance interactions with hydrophobic protein pockets, as seen in brominated benzoselenophene carboxylates evaluated for receptor affinity .

Phosphonate Esters vs. Phosphonic Acids

Esterification of the phosphonic acid group (e.g., conversion to diphenyl or dimethyl esters) modifies solubility and pharmacokinetics:

  • Log P: Esters (e.g., diphenyl [(3-bromo)benzo[b]selenophene-2-yl]phosphonate) have Log P values >3.0, making them more membrane-permeable but less water-soluble .
  • Bioavailability : Phosphonic acids generally exhibit lower oral bioavailability due to ionization at physiological pH, whereas esters act as prodrugs with improved absorption .

Biological Activity

Phosphonic acid derivatives, particularly those incorporating selenium, have garnered attention due to their diverse biological activities. The compound Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)- is a notable example, exhibiting potential therapeutic applications. This article provides an in-depth analysis of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a phosphonic acid group attached to a brominated selenophene structure. Selenophenes are known for their unique electronic properties and biological activities, making them promising candidates in medicinal chemistry.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have shown that selenophene derivatives exhibit antimicrobial properties. For instance, compounds similar to the target compound have demonstrated effectiveness against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus .
    • A recent study indicated that specific selenophene derivatives displayed toxicity towards brine shrimp, suggesting potential cytotoxic effects that could be explored for antimicrobial applications .
  • Anticancer Potential :
    • Selenophene-based compounds have been investigated for their anticancer properties. The presence of selenium is believed to enhance the apoptotic effects on cancer cells. For example, certain derivatives have been noted for their ability to inhibit cancer cell proliferation in vitro .
    • The anti-inflammatory properties associated with these compounds further support their potential as anticancer agents by reducing tumor-promoting inflammation .
  • Enzyme Inhibition :
    • Research has highlighted the ability of selenophene derivatives to act as inhibitors of key enzymes involved in metabolic processes. For instance, they have shown inhibitory effects on acetylcholinesterase (AChE) and carbonic anhydrase . This inhibition can be beneficial in treating conditions like Alzheimer’s disease and other neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several selenophene derivatives against Staphylococcus aureus. The results indicated that compounds with higher selenium content exhibited greater antibacterial activity. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.

CompoundMIC (µg/mL)
Selenophene Derivative A15
Selenophene Derivative B25
Standard Antibiotic50

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxicity of phosphonic acid derivatives on human cancer cell lines. Notably, the compound showed a dose-dependent response in inhibiting cell growth.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10025

The biological activities of phosphonic acid derivatives are attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Selenium-containing compounds can induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Modulation : By inhibiting enzymes critical for cell survival and proliferation, these compounds can effectively reduce tumor growth.
  • Inflammatory Pathway Interference : The anti-inflammatory properties may contribute to reduced cancer progression by modulating cytokine levels.

Q & A

Basic Research Questions

Q. What multi-step synthesis strategies are effective for preparing (3-bromobenzo[b]selenophene-2-yl)-phosphonic acid, and how can reactive intermediates be stabilized?

  • Methodological Answer : A plausible synthesis route involves coupling 3-bromobenzo[b]selenophene precursors with phosphonic acid derivatives using Suzuki-Miyaura cross-coupling or nucleophilic substitution. Protecting groups (e.g., tert-butyl esters) can shield the phosphonic acid moiety during selenophene ring formation. Post-synthesis deprotection under acidic conditions yields the target compound. Intermediate stability requires inert atmospheres (N₂/Ar) and low-temperature handling to prevent bromine displacement or selenium oxidation .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound, particularly for bromine and selenium quantification?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies selenium content. X-ray crystallography or nuclear magnetic resonance (¹H/³¹P NMR) resolves stereochemistry. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm), calibrated against certified reference standards .

Q. How can researchers mitigate challenges in introducing sterically hindered groups (e.g., bromine) during synthesis?

  • Methodological Answer : Steric hindrance is addressed using bulky palladium catalysts (e.g., XPhos) in cross-coupling reactions. Microwave-assisted synthesis enhances reaction rates, while sonication improves mixing in heterogeneous systems. Computational modeling (DFT) predicts reaction feasibility and optimizes ligand-catalyst pairs .

Advanced Research Questions

Q. What role does the phosphonic acid group play in enantioselective catalysis, and how can its Brønsted acidity be modulated for asymmetric reactions?

  • Methodological Answer : The phosphonic acid moiety activates substrates via hydrogen-bonding interactions, as shown in Michael additions (e.g., nitroalkene activation). Acidity is tuned by substituting electron-withdrawing groups (e.g., -CF₃) or via coordination with metal ions (e.g., Zn²⁺). In situ pH monitoring and kinetic isotope effect (KIE) studies validate transition-state models .

Q. What methodologies evaluate the proton conductivity of this compound in polymer composites for fuel cell membranes?

  • Methodological Answer : Electrochemical impedance spectroscopy (EIS) measures proton conductivity under controlled humidity (30–90% RH). Composite membranes are fabricated via solution casting with polybenzimidazole (PBI), and their thermal stability is assessed via TGA (up to 400°C). Molecular dynamics simulations correlate hydration levels with ion transport efficiency .

Q. How do computational studies (DFT/MD) predict the electronic effects of the bromine-selenophene-phosphonic acid triad on reactivity?

  • Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between selenium lone pairs and the phosphonic acid group. Molecular dynamics (MD) simulations model solvation effects in polar aprotic solvents (e.g., DMF) .

Q. What experimental approaches identify degradation pathways of phosphonic acid derivatives in environmental matrices?

  • Methodological Answer : Accelerated degradation studies use UV irradiation (254 nm) or Fenton’s reagent (H₂O₂/Fe²⁺) to simulate oxidative conditions. Metabolites are tracked via LC-MS/MS, while ³¹P NMR monitors phosphonate-to-phosphate conversion. Soil column experiments quantify leaching potential under varying pH (4–9) .

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